2-Bromo-3-methoxybenzaldehyde
Overview
Description
2-Bromo-3-methoxybenzaldehyde is a compound that has been the subject of various studies due to its potential as a building block in organic synthesis. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzaldehyde core. This structure makes it a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 2-Bromo-3-methoxybenzaldehyde and its derivatives has been explored through different methodologies. One approach involves a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, which has been shown to be an efficient route to synthesize 3-methyleneindan-1-ols with high enantioselectivity and excellent yields . Another method includes a selective palladium-catalyzed ortho-bromination of benzaldehydes, followed by a rapid deprotection step to yield substituted 2-bromobenzaldehydes . Additionally, the bromination of 3-hydroxybenzaldehyde has unexpectedly led to the formation of 2-bromo-3-hydroxybenzaldehyde, which could be further transformed into other complex molecules .
Molecular Structure Analysis
Spectroscopic studies, such as FT-IR and FT-Raman, along with density functional theory (DFT) calculations, have been employed to investigate the molecular structure of bromo-substituted benzaldehydes. These studies have identified the most stable conformers and provided insights into the optimized geometrical parameters, which show good agreement with experimental X-ray data . The molecular structure of 2-bromo-5-hydroxybenzaldehyde has also been reported, revealing significant deviations of the bromine atom from the plane of the benzene ring and a twisted aldehyde group .
Chemical Reactions Analysis
2-Bromo-3-methoxybenzaldehyde can undergo various chemical reactions due to the presence of reactive functional groups. For instance, 2-bromobenzaldehydes have been used in palladium-catalyzed reactions with arylhydrazines to afford 1-aryl-1H-indazoles . The reactivity of bromo-substituted benzaldehydes has also been studied in the context of their potential as nonlinear optical (NLO) materials, where bromine substitution has been found to enhance the NLO properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzaldehydes have been extensively studied. Computational methods have been used to analyze the electronic properties, such as HOMO and LUMO energies, and to compute isotropic chemical shifts using NMR chemical shifts of the molecules . The molecular electrostatic potential (MEP) surface has been examined to reflect the chemical reactivity of the molecules. Additionally, thermodynamic functions have been obtained from spectroscopic data, providing insights into the energetic behavior of the compound in different solvent media .
Scientific Research Applications
Antioxidant Activity
2-Bromo-3-methoxybenzaldehyde has been synthesized and evaluated for its antioxidant activity. This compound was synthesized via bromination of vanillin and tested using the DPPH method. The antioxidant activity was compared with that of BHT (2,6-di-tert-butyl-4-methylphenol), a known antioxidant. The results demonstrated significant antioxidant properties, though not as potent as BHT (Rijal, Haryadi, & Anwar, 2022).
Synthesis of Benzothiophenes and Benzisothiazoles
Another application of derivatives of 2-Bromo-3-methoxybenzaldehyde involves their use in synthesizing benzothiophenes and benzisothiazoles. This synthesis process involves thermal rearrangement and base-catalyzed condensation, leading to the production of compounds with potential use in various chemical applications (Rahman & Scrowston, 1983).
Crystal Structure Analysis
The crystal structures of various derivatives, including 2-Bromo-3-methoxybenzaldehyde, have been determined using X-ray diffraction. This research contributes to the understanding of molecular conformations and interactions, which is crucial in the field of crystallography and materials science (Chumakov et al., 2014).
Spectrophotometric Determination of Copper
The derivatives of 2-Bromo-3-methoxybenzaldehyde have been utilized in the spectrophotometric determination of copper in various samples. This method involves forming a colored complex with copper, allowing for the sensitive and selective detection of this metal in diverse samples (Devireddy, Saritha, & Reddy, 2014).
Unexpected Formation in Bromination Processes
Research has also been conducted on the unexpected formation of certain derivatives, like 2-Bromo-3-hydroxybenzaldehyde, during the bromination of related compounds. Such studies provide valuable insights into reaction mechanisms and the synthesis of complex organic compounds (Otterlo, Michael, Fernandes, & Koning, 2004).
Synthesis of Methyl 4-Bromo-2-methoxybenzoate
2-Bromo-3-methoxybenzaldehyde derivatives have been used in the synthesis of compounds like Methyl 4-Bromo-2-methoxybenzoate. This process involves a series of chemical reactions, including bromination, hydrolysis, cyanidation, and esterification, demonstrating the compound's versatility in organic synthesis (Bing-he, 2008).
Safety And Hazards
This compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors and wearing protective clothing and eye protection .
properties
IUPAC Name |
2-bromo-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELPUINOQGYPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473306 | |
Record name | 2-Bromo-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxybenzaldehyde | |
CAS RN |
10401-18-0 | |
Record name | 2-Bromo-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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